molecular formula C19H15NO3S B12583385 3-Hydroxy-4-[(4-phenoxyanilino)(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one CAS No. 497156-31-7

3-Hydroxy-4-[(4-phenoxyanilino)(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one

Cat. No.: B12583385
CAS No.: 497156-31-7
M. Wt: 337.4 g/mol
InChI Key: UUCQFIMSPLYEIB-UHFFFAOYSA-N
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Description

3-Hydroxy-4-[(4-phenoxyanilino)(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one is a complex organic compound characterized by its unique structure, which includes a hydroxyl group, a phenoxyanilino group, and a sulfanyl group attached to a cyclohexa-2,5-dien-1-one ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-4-[(4-phenoxyanilino)(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the cyclohexa-2,5-dien-1-one ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the phenoxyanilino group: This step involves the reaction of the cyclohexa-2,5-dien-1-one intermediate with 4-phenoxyaniline in the presence of a suitable catalyst.

    Addition of the sulfanyl group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade catalysts and solvents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-4-[(4-phenoxyanilino)(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The phenoxyanilino and sulfanyl groups can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, R-OH) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Hydroxy-4-[(4-phenoxyanilino)(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 3-Hydroxy-4-[(4-phenoxyanilino)(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or modulating their activity.

    Interacting with cellular receptors: Affecting signal transduction pathways.

    Modulating gene expression: Influencing the transcription of specific genes.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-methoxyanilino)methylidene]cyclohexa-2,5-dien-1-one
  • 2,6-di-tert-butyl-4-(4-methylthio)benzylidene cyclohexa-2,5-dien-1-one

Uniqueness

3-Hydroxy-4-[(4-phenoxyanilino)(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

497156-31-7

Molecular Formula

C19H15NO3S

Molecular Weight

337.4 g/mol

IUPAC Name

2,4-dihydroxy-N-(4-phenoxyphenyl)benzenecarbothioamide

InChI

InChI=1S/C19H15NO3S/c21-14-8-11-17(18(22)12-14)19(24)20-13-6-9-16(10-7-13)23-15-4-2-1-3-5-15/h1-12,21-22H,(H,20,24)

InChI Key

UUCQFIMSPLYEIB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=S)C3=C(C=C(C=C3)O)O

Origin of Product

United States

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